1-(3-Bromo-2,4-difluorophenyl)ethanol
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Overview
Description
1-(3-Bromo-2,4-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2,4-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Bromo-2,4-difluorophenyl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure . This approach is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 1-(3-Bromo-2,4-difluorophenyl)ethanone
Reduction: 1-(3-Bromo-2,4-difluorophenyl)ethane
Substitution: Various substituted phenylethanol derivatives
Scientific Research Applications
1-(3-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, the bromine and fluorine substituents can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2,4-difluorophenyl)ethanone
- 1-(4-Bromo-2,6-difluorophenyl)ethanol
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Uniqueness
1-(3-Bromo-2,4-difluorophenyl)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrF2O |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(3-bromo-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
InChI Key |
DVXYQJFXKOQYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)Br)F)O |
Origin of Product |
United States |
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